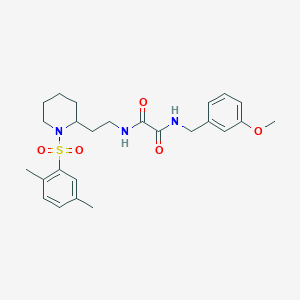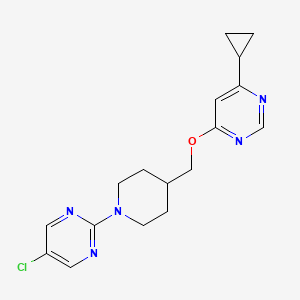![molecular formula C17H19ClN4O2 B2890476 N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide CAS No. 2097915-24-5](/img/structure/B2890476.png)
N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones derivatives, including those related to the compound , have been studied for their antidepressant activity. Certain compounds with specific substitutions exhibited notable antidepressant activity in tests like the elevated plus maze and passive avoidance test in mice. These findings suggest the potential of these compounds as central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial Activity : Pyridothienopyrimidines and Pyridothienotriazines, structurally related to the compound , have shown effectiveness in antimicrobial activities. The synthesis and evaluation of these compounds point towards their potential use as antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Polymer and Material Science
Aromatic Polyamides : The synthesis of aromatic polyamides using derivatives of pyridine and pyrimidin demonstrates the utility of these compounds in material science. These polyamides have shown enhanced thermal stability and solubility, making them suitable for various industrial applications (Choi & Jung, 2004).
Polymer Synthesis : The compound and its derivatives have been used in synthesizing new polymers with specific properties, such as improved thermal stability and solubility in polar solvents. This highlights their importance in the field of polymer chemistry (Faghihi & Mozaffari, 2008).
Drug Design and Antitumor Activity
Cancer Treatment : Some derivatives have been explored for their potential in cancer treatment. The synthesis and biological evaluation of these compounds have shown promising results in antitumor activities, pointing towards their application in developing new anticancer drugs (Rahmouni et al., 2016).
Histone Deacetylase Inhibition : Derivatives of the compound have been identified as selective small molecule histone deacetylase (HDAC) inhibitors, showing potential in cancer therapy by inhibiting cell proliferation and inducing apoptosis in cancer cells (Zhou et al., 2008).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-11-9-16(20-12(2)19-11)24-13-7-8-22(10-13)17(23)21-15-6-4-3-5-14(15)18/h3-6,9,13H,7-8,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYREWVDSNPPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2890394.png)


![2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2890401.png)

![{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2890403.png)
![N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2890404.png)


![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide](/img/structure/B2890408.png)

![Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2890413.png)
